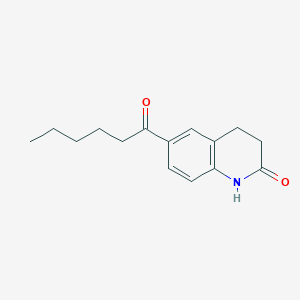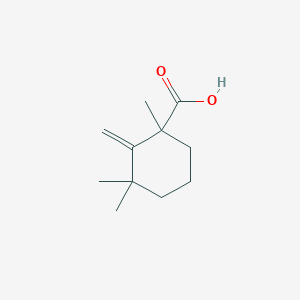
1,3,3-Trimethyl-2-methylidenecyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethyl-2-methylidenecyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H16O2. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes a cyclohexane ring with multiple methyl groups and a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-methylidenecyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of linear alkanes.
Introduction of Methyl Groups: Methyl groups can be introduced through alkylation reactions using reagents such as methyl iodide or methyl bromide in the presence of a strong base.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to enhance the efficiency of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1,3,3-Trimethyl-2-methylidenecyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: The carboxylic acid group can be reduced to form an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Alcohols (e.g., 1,3,3-Trimethyl-2-methylidenecyclohexanol).
Substitution: Halogenated derivatives (e.g., 1,3,3-Trimethyl-2-methylidenecyclohexane-1-chlorocarboxylic acid).
Aplicaciones Científicas De Investigación
1,3,3-Trimethyl-2-methylidenecyclohexane-1-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3,3-Trimethyl-2-methylidenecyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. The methyl groups and cyclohexane ring can influence the compound’s hydrophobic interactions and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring.
1,2,3-Trimethylcyclohexane: A cyclohexane derivative with three methyl groups.
Cyclohexanecarboxylic acid: A cyclohexane derivative with a carboxylic acid group.
Uniqueness
1,3,3-Trimethyl-2-methylidenecyclohexane-1-carboxylic acid is unique due to its specific arrangement of methyl groups and the presence of both a methylidene group and a carboxylic acid group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
64108-17-4 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
1,3,3-trimethyl-2-methylidenecyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-8-10(2,3)6-5-7-11(8,4)9(12)13/h1,5-7H2,2-4H3,(H,12,13) |
Clave InChI |
OKZWUUXIKOSGIU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1=C)(C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


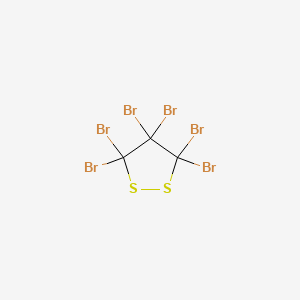
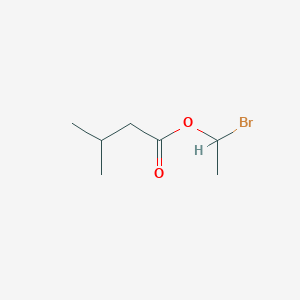
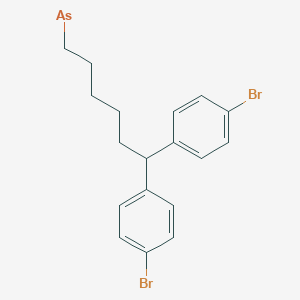

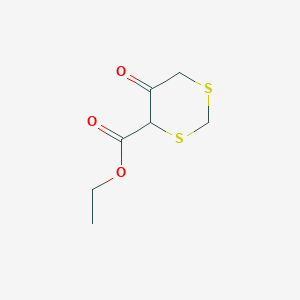
![4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid](/img/structure/B14490946.png)
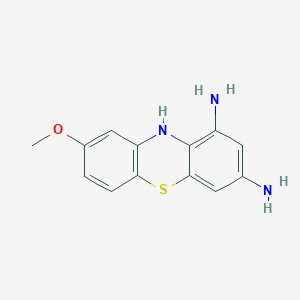

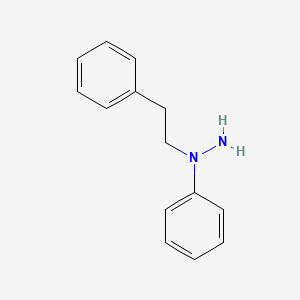
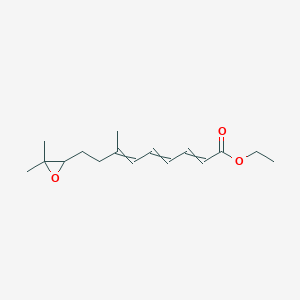
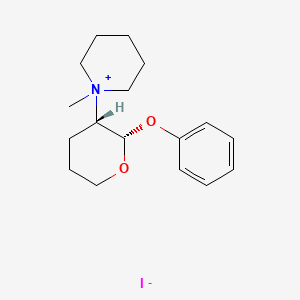
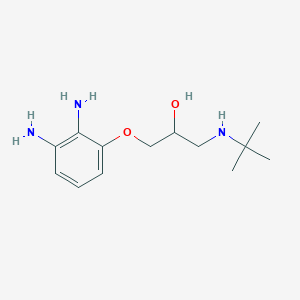
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
